(2E)-Bis(2,4,5-trimethylthiophen-3-YL)but-2-enedinitrile

Photochromism Diarylethene E/Z Isomerization

(2E)-Bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile (CAS 112440-50-3), also known as trans-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, is the E (trans) geometric isomer of a dithienylethene-based diarylethene bearing two 2,4,5-trimethylthiophene aryl rings and a dicyanoethene bridging unit. This compound belongs to the class of thermally irreversible (P-type) photochromic diarylethenes first reported by Irie and Mohri.

Molecular Formula C18H18N2S2
Molecular Weight 326.5 g/mol
Cat. No. B12441046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-Bis(2,4,5-trimethylthiophen-3-YL)but-2-enedinitrile
Molecular FormulaC18H18N2S2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
InChIInChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3
InChIKeyAYNDKKQQUZPETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-Bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile — Trans-Dicyano Diarylethene Procurement Guide for Photochromic Research


(2E)-Bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile (CAS 112440-50-3), also known as trans-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, is the E (trans) geometric isomer of a dithienylethene-based diarylethene bearing two 2,4,5-trimethylthiophene aryl rings and a dicyanoethene bridging unit. This compound belongs to the class of thermally irreversible (P-type) photochromic diarylethenes first reported by Irie and Mohri [1]. Unlike the cis (Z) isomer, which undergoes direct photocyclization to a colored closed-ring form, the trans isomer is geometrically incapable of photocyclization and instead participates in E→Z photoisomerization, serving as a precursor, conformational probe, and metal-coordination ligand [2]. It is commercially available from TCI (Product B1537) as a crystalline powder with ≥97.0% purity .

Workflow
Trans isomer precursor for controlled in situ cis generation via 365 nm photoisomerization
Selection
High thermal stability processing window for solid-state device fabrication
Use Context
Dicyano ligand for photochromic coordination polymers and macrocycle synthesis

Why Generic Substitution of (2E)-Bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile with Closely Related Diaryl- or Thienyl-Analogs Leads to Functional Failure


Diarylethene-based photochromic compounds are exquisitely sensitive to three structural variables that determine whether a functional photochromic response is observed at all: (i) the E/Z geometric configuration of the central ethene bridge, (ii) the methyl substitution pattern on the thiophene aryl rings, and (iii) the nature of the bridging group. The trans (E) configuration precludes direct photocyclization but enables controlled E→Z photoisomerization under 365 nm irradiation [1]. Replacing the 2,4,5-trimethylthiophene rings with 2,5-dimethylthiophene rings completely abolishes photochromic activity, yielding no color change upon UV irradiation [2]. Substituting the dicyanoethene bridge with maleic anhydride alters the absorption maximum of the colored form from 512 nm to 560 nm and introduces solvent-polarity-dependent quantum yield attenuation [3]. These interdependencies mean that procurement of an analog without verifying all three structural features risks acquiring a compound that fails to exhibit the intended photochemical functionality.

!
Cis (Z) isomer may undergo unintended photocyclization during storage or handling, altering initial state.
!
2,5-Dimethylthiophene analog is reported photochromically inert; methyl substitution pattern is critical for activity.
!
Maleic anhydride bridge may fail to retain photochromism in amorphous solid films, unlike dicyanoethene architecture.

Quantitative Differential Evidence for (2E)-Bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile vs. Closest Analogs — Head-to-Head and Cross-Study Comparisons


E (Trans) vs. Z (Cis) Geometric Isomerism: Photocyclization Competence Is Determined by Configuration

The trans (E) isomer is geometrically precluded from undergoing photocyclization to the closed-ring form; only the cis (Z) isomer can directly photocyclize. Under 365 nm irradiation, both cis and trans isomers undergo E⇌Z photoisomerization, whereas irradiation at 405 nm preferentially promotes photocyclization of the cis form to the colored closed-ring product [1]. This wavelength-dependent bifurcation means the trans isomer functions as a photoisomerizable reservoir that can be converted to the photocyclizable cis form, rather than a direct photochromic switch. NMR spectroscopy confirmed distinct parallel/antiparallel conformational equilibria for each isomer, with the cis isomer's antiparallel conformer being the reactive species for photocyclization [1].

E/Z Isomer Photocyclization
Head-to-head
Trans: no direct photocyclization, E→Z at 365 nm
Cis: photocyclizes to colored form (λmax 512 nm) at 405 nm
Trans serves as photoisomerizable reservoir to generate active cis on demand.
NMR-confirmed parallel/antiparallel conformers; antiparallel cis is reactive species.
Photochromism Diarylethene E/Z Isomerization Conformational Analysis

2,4,5-Trimethyl vs. 2,5-Dimethyl Thiophene Substitution: Binary Photochromic On/Off Switch

In a direct comparative study of tetrathiafulvalene (TTF) derivatives bearing diarylethene moieties, the derivative with 2,4,5-trimethylthiophene rings as the aryl groups exhibited unequivocal photochromism upon UV irradiation, whereas the derivative with 2,5-dimethylthiophene rings showed no color change whatsoever under identical irradiation conditions [1]. The authors attributed this binary difference to the conformational preferences of the thiophene rings: the 2,4,5-trimethyl substitution stabilizes the antiparallel conformation required for photocyclization, while 2,5-dimethyl substitution does not [1].

Methyl Substitution Effect
Head-to-head
2,4,5-Trimethylthiophene: photochromism observed
2,5-Dimethylthiophene: no color change
Trimethyl pattern stabilizes antiparallel conformation required for cyclization.
TTF hybrid study; binary on/off result attributed to conformational control.
Photochromism Thiophene Substitution TTF Derivatives Structure-Activity Relationship

Melting Point Differentiation: Trans vs. Cis Isomer Thermal Processing Window

The trans (E) isomer exhibits a melting point of 166.0–170.0 °C (167 °C experimental) , whereas the cis (Z) isomer (CAS 112440-46-7) displays a melting point of 120.0–124.0 °C (121 °C) . This represents a substantial melting point elevation of approximately 46 °C for the trans isomer. This difference is practically significant: the trans isomer remains in the crystalline solid state at temperatures where the cis isomer would already be molten, enabling higher-temperature processing conditions such as vacuum sublimation deposition for thin-film fabrication or melt-processing with higher-Tg polymer matrices.

Melting Point Difference
Specification review
Trans mp: 166–170 °C
Cis mp: 120–124 °C
Δ ≈ +46 °C
Expanded thermal processing window for vacuum deposition and melt-processing.
TCI product specifications; experimental values aligned.
Thermal Properties Isomer Purity Solid-State Processing Procurement Specification

Thermal Irreversibility of the Closed-Ring Form — Benchmark for the 2,4,5-Trimethyl-Dicyanoethene Architecture

The closed-ring form of cis-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (3d→4d, λmax 512 nm) is thermally stable for more than 12 hours at 80 °C with no change in visible absorption at 560 nm or NMR spectrum observed [1]. The cyclization quantum yield was measured at 0.08 ± 0.01, and the coloring/bleaching cycle could be repeated more than 100 times under deaerated conditions without significant degradation [1]. Neither the dicyano nor the maleic anhydride derivatives exhibit any thermochromic reaction even at 300 °C [1]. This thermal irreversibility benchmark is a defining characteristic of the 2,4,5-trimethylthiophene-dicyanoethene architecture and is essential for applications in non-volatile optical data storage [2]. By contrast, many diarylethenes with less substituted thiophene rings exhibit thermal ring-opening on a timescale of seconds to minutes at ambient temperature [3].

Thermal Irreversibility
Class-level
Closed form stable >12 h at 80 °C; no thermochromism at 300 °C; >100 fatigue cycles
Critical for non-volatile optical memory; typical diarylethenes revert in seconds to minutes.
Architecture-dependent benchmark; deaerated conditions apply.
Thermal Irreversibility Photochromic Stability Fatigue Resistance Optical Memory

Solid-State Amorphous Film Stability — Photochromic Functionality Retention in Device-Relevant Form Factors

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) forms a stable amorphous solid state when sandwiched between two glass plates, with the time for transition from amorphous to crystalline state increasing as the inter-plate distance decreases [1]. The amorphous solid films clearly retain photochromism upon light irradiation and exhibit a marked change in photoluminescence intensity [1]. Critically, CMTE is highlighted as a diarylethene derivative that 'excels with high fatigue resistance and shows its photochromic functionality both in solution and in molecular solid films' [2]. This is in contrast to the maleic anhydride analog (2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride), which shows no photochromism in colloidal solution or polycrystalline form and only very slight coloration in amorphous films [3].

Solid-State Functionality
Reported
Dicyano (CMTE): stable amorphous film, retains photochromism and photoluminescence modulation
Maleic anhydride analog: negligible solid-state photochromism
Dicyano architecture required for solid-state device photochromic performance.
Amorphous films between glass plates; dual solution/solid functionality.
Amorphous Solid State Thin Film Photochromic Device Solid-State Photophysics

Synthetic Precursor Versatility — Cyclotrimerization to Triply Diarylethene-Fused Porphyrinoid Macrocycles

The thiophene-disubstituted butenedinitrile derivative (the compound class to which the target compound belongs) has been demonstrated as a key precursor for constructing complex photochromic macrocycles. Muto et al. (2024) synthesized a symmetric triply diarylethene-fused subporphyrazine via a cyclotrimerization reaction of the thiophene-disubstituted butenedinitrile derivative [1]. This reaction leverages the dicyano groups as reactive handles for phthalocyanine-type macrocyclization, a synthetic pathway unavailable to analogs with non-nitrile bridging groups (e.g., maleic anhydride, perfluorocyclopentene). The mono diarylethene-fused compound was obtained via statistical condensation with 1,2-dicyanobenzene and showed photochromism at 580 nm and >700 nm [1].

Macrocycle Precursor Utility
Reported
Butenedinitrile enables cyclotrimerization to triply diarylethene-fused subporphyrazine; non-nitrile bridges cannot participate.
Unique synthetic entry to multi-state photoswitchable porphyrinoids.
Muto et al. 2024; photochromism at 580 nm and >700 nm.
Porphyrinoid Synthesis Cyclotrimerization Subporphyrazine Macrocyclic Chemistry

Validated Application Scenarios for (2E)-Bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile — Derived Directly from Comparative Evidence


Controlled In Situ Generation of Photochromic cis Species via Wavelength-Selective Photoisomerization

The trans isomer cannot undergo direct photocyclization but can be converted to the photochromically active cis form by irradiation at 365 nm [1]. This enables experimental protocols where the active photochromic species is generated on demand in situ, avoiding premature photocyclization during sample preparation, storage, or device fabrication. For optical memory or switching applications requiring precise spatial or temporal control over the onset of photochromic activity, the trans isomer serves as a stable 'pro-drug' form that is activated only upon exposure to the specific isomerization wavelength.

High-Temperature Thin-Film Device Fabrication via Vacuum Sublimation Deposition

With a melting point approximately 46 °C higher than the cis isomer (167 °C vs. 121 °C) , the trans isomer is compatible with vacuum sublimation deposition protocols that require source temperatures exceeding the cis isomer's melting range. This thermal headroom is essential for fabricating amorphous photochromic thin films sandwiched between glass or electrode layers [2], where thermal stability during deposition directly impacts film quality and device reproducibility.

Metal-Coordination Polymer Synthesis Using Dicyano Ligand Functionality

The dicyanoethene bridge provides two nitrile coordination sites that have been demonstrated to form photochromic coordination polymers with Ag(I), Mo(II), and Rh(II) centers [3]. The trans geometry may offer distinct coordination topologies compared to the cis isomer, potentially enabling different framework architectures. This ligand functionality is absent in perfluorocyclopentene-bridged diarylethenes such as BFCP, which lack metal-coordinating groups and are thus limited to purely organic photochromic systems [2].

Precursor for Multi-Diarylethene-Fused Porphyrinoid Macrocycles via Cyclotrimerization

The butenedinitrile derivative serves as a key building block for cyclotrimerization reactions yielding triply diarylethene-fused subporphyrazines [4]. These macrocyclic architectures integrate multiple photochromic units into a single molecule, enabling multi-state photoswitching with absorption bands spanning from 580 nm to >700 nm. Neither the maleic anhydride analog nor perfluorocyclopentene-bridged diarylethenes can participate in this phthalocyanine-type macrocyclization chemistry, conferring a unique synthetic advantage to the dicyanoethene architecture.

Application
Selection Property
Validation Focus
Controlled in situ cis generation
Wavelength-selective E→Z photoisomerization
Photoisomerization quantum yield and cis purity upon 365 nm irradiation
High-temperature thin-film fabrication
Thermal robustness in solid-state processing
Amorphous film stability and photochromism retention after deposition
Photochromic coordination polymers
Dicyano ligand coordination sites
Coordination topology and photoswitching integrity in polymer network
Multi-diarylethene porphyrinoid synthesis
Nitrile-mediated macrocyclization reactivity
Cyclotrimerization efficiency and multi-state switching behavior
Quote Request

Request a Quote for (2E)-Bis(2,4,5-trimethylthiophen-3-YL)but-2-enedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.